(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide
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Overview
Description
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyano group, a chlorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Coupling with the chlorophenyl group: This can be done using coupling reactions like Suzuki or Heck coupling, which require palladium catalysts and specific ligands.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and oxazole ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-Bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
- (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 2′-Chloro-2-hydroxy-4-methylbenzophenone
Uniqueness
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications
Properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-13-6-8-14(9-7-13)20-23-16(12-26-20)10-15(11-22)19(25)24-18-5-3-2-4-17(18)21/h2-10,12H,1H3,(H,24,25)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSRRQJQBVVIH-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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